1-Diphenylmethyl-2-methyl-3-azetidone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-2-methylazetidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWWUKVQOATGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Diphenylmethyl 2 Methyl 3 Azetidone and Analogous Azetidinones
Cycloaddition Reactions for Azetidinone Ring Formation
Cycloaddition reactions represent a powerful and direct approach to the azetidinone core, forming two new bonds in a single conceptual step. Various strategies have been developed, each with its own scope and stereochemical implications.
Staudinger Reaction and Related Ketene-Imine Cycloadditions
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as the most classical and widely employed method for the synthesis of β-lactams. nih.govmdpi.com Discovered by Hermann Staudinger in 1907, this reaction involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. mdpi.com Subsequent electrocyclic ring closure yields the azetidinone ring. mdpi.com The stereochemical outcome of the reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. rsc.org
Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. nih.govmdpi.com For instance, the reaction of an appropriate acyl chloride with an imine in the presence of triethylamine (B128534) is a common protocol. derpharmachemica.com The stereoselectivity can be influenced by factors such as the order of reagent addition and the electronic properties of the substituents. rsc.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern often leads to trans products.
| Reactant 1 (Imine) | Reactant 2 (Ketene Precursor) | Base/Catalyst | Solvent | Product | Yield | Reference |
| N-Aryl Imine | Acetyl Chloride | Triethylamine | Dichloromethane | 3-Unsubstituted-2-azetidinone | Good | nih.gov |
| N-(chrysen-6-yl)imine | (+)-car-3-ene derived ketene | - | - | trans-Azetidinone | High | nih.gov |
| Aromatic Imines | Chloroacetyl Chloride | Triethylamine | Various | 1,4-Diaryl-3-chloro-2-azetidinone | - | mdpi.com |
[3+1] Cycloaddition Approaches to Azetidinone Cores
While less common than the [2+2] cycloaddition, [3+1] cycloaddition strategies offer a unique approach to the synthesis of azetidinone cores, particularly for the formation of 3-azetidinones. One notable example involves the catalytic [3+1] cycloaddition of silyl-protected enoldiazoacetates with imido sulfur ylides. nih.gov This method allows for the construction of the four-membered ring by combining a three-atom component with a single-atom component. nih.gov
This approach can be highly enantioselective, providing access to chiral donor-acceptor azetines which can then be converted to amino acid derivatives. nih.gov The reaction proceeds via the generation of a chiral donor-acceptor azetine, which serves as a precursor to the 3-azetidinone. nih.gov
Photochemical Cycloadditions in Azetidinone Synthesis
Photochemical methods provide an alternative pathway to azetidinone rings, often proceeding under mild conditions. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a well-known method for synthesizing azetidines. nih.govwikipedia.orgorganic-chemistry.org While this reaction typically yields azetidines, modifications and related photochemical strategies can be employed to produce azetidinones.
One such strategy is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, which can be utilized in a [2+2] cycloaddition with imines to afford β-lactams. mdpi.comrsc.org This photomediated protocol offers a pathway to substituted β-lactams with high diastereoselectivity under visible light irradiation. mdpi.com
Another photochemical route involves variations of the Norrish-Yang cyclization. For instance, the irradiation of aryl-β-ketoformamides with UV light can yield 3-aryl-3-hydroxy-β-lactams. globalresearchonline.net Similarly, visible-light-mediated energy transfer catalysis can induce the cyclization of simple acrylamide (B121943) starting materials to form a diverse range of β-lactam products through a C(sp³)–H functionalization. nih.gov This reaction is a variation of the Norrish-Yang photocyclization involving a carbon-to-carbon 1,5-hydrogen atom transfer. nih.gov
| Precursor | Reaction Type | Light Source | Product | Yield | Reference |
| 1,2-Dibenzoyl ethylene (B1197577) and Imine | Zimmerman–O'Connell–Griffin Rearrangement | Visible Light | Substituted β-lactam | High | mdpi.com |
| Aryl-β-ketoformamide | Norrish-Yang Type II Photocyclization | UV light (300 nm) | 3-Aryl-3-hydroxy-β-lactam | Good | globalresearchonline.net |
| Acrylamide | Norrish-Yang Photocyclization | Visible Light | β-lactam | - | nih.gov |
Intramolecular Cyclization Strategies for Azetidinone Ring Closure
Intramolecular cyclization offers a powerful alternative for constructing the azetidinone ring, where a pre-functionalized linear precursor undergoes ring closure. These methods are particularly useful for controlling stereochemistry.
N-C Cyclization Methods for Azetidinone Rings
The formation of the N1-C2 or N1-C4 bond is a key strategy in intramolecular cyclization approaches to azetidinones. A common method involves the cyclization of β-amino acids or their derivatives. For example, enolates of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters can undergo intramolecular cyclization to yield N-(α-methyl-p-methoxybenzyl)-β-lactams with high diastereoselectivity. nih.gov These can then be deprotected to afford the corresponding cyclic NH-β-lactams, β-amino esters, or β-amino acids. nih.gov
Another example is the intramolecular Kinugasa reaction of in situ generated carbohydrate-derived alkynylnitrones, which proceeds with high stereoselectivity to furnish a single product. rsc.org The resulting cycloadducts can be converted into the corresponding 4-acetoxy azetidinones. rsc.org
| Precursor | Reaction Conditions | Product | Stereoselectivity | Reference |
| Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-ester | Enolate formation | N-(α-methyl-p-methoxybenzyl)-β-lactam | High dr | nih.gov |
| Carbohydrate-derived alkynylnitrone | In situ generation | Bicyclic β-lactam | High | rsc.org |
Cyclizations Involving Intramolecular Carbonyl Group Reactivity
Intramolecular reactions involving a carbonyl group or its precursor are also effective for the synthesis of azetidinone rings. A notable example is the rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides. nih.gov This method has been successfully employed for the synthesis of various β-lactams, including precursors for carbapenem (B1253116) antibiotics. nih.gov The reaction proceeds via a rhodium-carbenoid species, and in the case of N-t-butyl-N-arylmethyl-α-diazoacetamides, it yields trans-β-lactams exclusively. nih.gov
The Dieckmann condensation, which is the intramolecular chemical reaction of diesters with a base to give β-keto esters, is a classic ring-forming reaction. wikipedia.org While typically used for 5- and 6-membered rings, the principles of intramolecular condensation of dicarbonyl compounds can be adapted for the synthesis of four-membered rings under specific conditions.
| Precursor | Catalyst/Reagent | Product | Yield | Reference |
| N-t-butyl-N-arylmethyl-α-diazoacetamide | Rh₂(OAc)₄ | trans-β-lactam | 90-98% | nih.gov |
| α-methoxycarbonyl-α-diazoacetamide | Rh₂(S-PTPA)₄ | Chiral β-lactam | - | nih.gov |
Base-Promoted Cyclization Reactions for Azetidinone Formation
Base-promoted cyclization is a fundamental approach to the formation of the azetidinone ring. This strategy typically involves the intramolecular cyclization of a β-halo amide precursor. The presence of a base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the halide, forming the strained four-membered ring.
The choice of base and reaction conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions. The reaction temperature is often kept low to control reactivity. The yield of such reactions can be variable and is influenced by steric hindrance around the reaction centers and the specific base and solvent system employed.
| Precursor | Base | Solvent | Product | Typical Yield Range |
| β-Halo Amide | Strong, non-nucleophilic base (e.g., NaH, LDA) | Aprotic (e.g., THF, DMF) | Azetidinone | Variable |
Table 1: General Parameters for Base-Promoted Azetidinone Formation
Derivatization from Precursor Compounds to Access the Azetidinone Framework
Another significant strategy for constructing the 1-diphenylmethyl-2-methyl-3-azetidone framework involves the modification of pre-existing azetidine (B1206935) or azetidinone rings.
Starting from a pre-formed azetidine ring, such as 1-diphenylmethyl-3-azetidinone, the introduction of a methyl group at the C2 position is a key transformation. This could theoretically be achieved through the formation of an enolate at the C2 position followed by alkylation. However, the generation of a stable enolate on the azetidin-3-one (B1332698) ring can be challenging due to ring strain and potential side reactions.
A more plausible, though multi-step, approach could involve the conversion of the C3-carbonyl group to a leaving group, followed by elimination to form an azetine intermediate. Subsequent stereocontrolled addition of a methyl group across the double bond would be required, which presents its own synthetic challenges.
Alternatively, derivatization of 1-diphenylmethyl-3-hydroxyazetidine could be envisioned. Oxidation of the hydroxyl group to a ketone would yield 1-diphenylmethyl-3-azetidinone, leading back to the previously mentioned synthetic challenge. Direct conversion of the hydroxyl group to a methyl group at a different position is not a straightforward transformation.
Detailed experimental procedures for the direct conversion of 1-diphenylmethyl-3-azetidinone to this compound are not prominently described in the scientific literature, suggesting that this may not be a favored synthetic route.
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine (Schiff base), is a powerful and widely used method for the synthesis of β-lactams (2-azetidinones). derpharmachemica.com To synthesize a 2-methyl-3-azetidinone via this route, one would react a Schiff base with a ketene derived from a propionyl halide.
For the synthesis of a 1-diphenylmethyl-2-substituted-4-aryl/alkyl-azetidin-2-one, the general reaction is as follows: A Schiff base is formed by the condensation of an aldehyde or ketone with diphenylmethylamine. This imine is then reacted with a ketene, generated in situ from an appropriate acyl chloride and a tertiary amine base like triethylamine. derpharmachemica.com
Specifically, for a 2-azetidinone with no substituent at the 3-position (as in the target compound which is a 3-azetidinone), this method is not directly applicable. The Staudinger synthesis yields 2-azetidinones, where the carbonyl group is at the 2-position. The target molecule is a 3-azetidinone. Therefore, this well-established method is not suitable for the direct synthesis of this compound.
Introducing a methyl group at the C2 position of a pre-formed 3-azetidinone ring is a key synthetic challenge. One potential strategy involves the α-alkylation of the corresponding enolate. Deprotonation of 1-diphenylmethyl-3-azetidinone at the C2 position using a strong base like LDA could generate a transient enolate, which could then be trapped with an electrophilic methyl source, such as methyl iodide.
However, the regioselectivity of deprotonation could be an issue, as proton abstraction could also occur at the C4 position. Furthermore, the stability of the enolate and the potential for ring-opening side reactions under strongly basic conditions must be considered.
An alternative approach could involve a multi-step sequence. For example, conversion of the C3-ketone to an enol ether or enamine, followed by a directed methylation reaction, might offer better control. Another possibility is the use of radical-based methods, though these are less common for simple alkylations of this type.
Detailed studies focusing on the selective C2-methylation of 1-diphenylmethyl-3-azetidinone are scarce, indicating that this remains a non-trivial synthetic transformation.
| Starting Material | Reagents | Potential Product | Key Challenges |
| 1-Diphenylmethyl-3-azetidinone | 1. Strong Base (e.g., LDA) 2. Methyl Iodide | This compound | Regioselectivity, enolate stability, side reactions |
Table 2: Potential Strategy for C2-Methylation of a 3-Azetidinone
Stereoselective and Enantioselective Synthesis of Azetidinone Frameworks
The synthesis of chiral azetidinones is of significant interest due to their prevalence in pharmaceuticals. Stereoselective and enantioselective methods often employ chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylations. williams.edu
In the context of synthesizing a chiral 2-methyl-3-azetidinone, a chiral auxiliary could be attached to the nitrogen of the azetidinone precursor. For instance, in a base-promoted cyclization approach, a chiral amine could be used to prepare the initial β-halo amide. The chirality of this amine could then influence the stereochemistry of the subsequent cyclization or a later alkylation step.
A more common application of chiral auxiliaries is in the stereoselective alkylation of enolates. williams.edu If a suitable N-acylated chiral auxiliary were attached to a 3-azetidinone system, it could direct the diastereoselective methylation of the C2-enolate. The bulky chiral auxiliary would block one face of the enolate, forcing the electrophile (methyl iodide) to approach from the less hindered face.
| Chiral Auxiliary | Application | Desired Outcome |
| Evans Oxazolidinone | Asymmetric alkylation of an N-acylated precursor | Diastereoselective introduction of the 2-methyl group |
| Chiral Amine | As part of the initial β-halo amide precursor | Diastereoselective cyclization |
Table 3: Potential Applications of Chiral Auxiliaries in 2-Methyl-3-Azetidinone Synthesis
The successful application of this strategy would depend on the development of a reliable method for the C2-alkylation of the 3-azetidinone ring and the subsequent clean removal of the chiral auxiliary without racemization of the newly formed stereocenter. While these principles are well-established in other systems, their specific application to the synthesis of chiral this compound would require dedicated investigation.
Diastereoselective Control in Azetidinone Synthesis
The biological efficacy of β-lactam compounds is intrinsically linked to their stereochemistry. Consequently, controlling the relative and absolute configuration of substituents on the azetidinone ring is a paramount objective in their synthesis. Diastereoselective control, which dictates the spatial arrangement of atoms at newly formed stereocenters relative to existing ones, is crucial for producing specific, biologically active isomers. Various methodologies have been developed to influence the diastereochemical outcome of azetidinone synthesis, primarily focusing on the widely utilized Staudinger [2+2] cycloaddition between a ketene and an imine.
The stereoselectivity of this reaction is determined during the crucial ring-closure step of a zwitterionic intermediate. The final product can exist as either a cis or trans diastereomer, depending on the relative orientation of the substituents at the C3 and C4 positions of the β-lactam ring. The primary strategies for controlling this outcome involve manipulating reaction conditions, leveraging the electronic properties of the reactants, and employing chiral auxiliaries. wikipedia.org
Influence of Reaction Conditions and Electronic Effects
The diastereomeric ratio of azetidinones formed via the Staudinger synthesis is highly sensitive to both reaction conditions and the electronic nature of the substituents on the ketene and imine precursors. These factors can be modulated to favor either the kinetically or thermodynamically preferred product.
Detailed mechanistic studies have revealed that the stereochemical outcome arises from a competition between the direct ring closure of the initial zwitterionic intermediate, which typically yields the cis-isomer, and the isomerization of this intermediate before cyclization, which leads to the more stable trans-isomer. nih.gov
Reaction Temperature: Lower reaction temperatures often favor the formation of cis-azetidinones. For instance, conducting the Staudinger synthesis at -82 °C has been shown to produce adducts with complete cis-selectivity. mdpi.com Conversely, higher temperatures can promote the equilibration of the intermediate, leading to a higher proportion of the thermodynamically favored trans product. mdpi.com
Electronic Substituent Effects: The electronic properties of substituents on both the imine and the ketene play a critical role in the rate of ring closure and, therefore, the diastereoselectivity. nih.gov
Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. nih.gov
Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the ring closure, allowing for isomerization and leading to a preference for trans-β-lactams. nih.gov
A significant factor in controlling the stereochemical outcome is the nature of the N-protecting group on the imine. Computational and experimental studies have demonstrated that this group's electron-withdrawing capacity can effectively reverse the diastereoselectivity. rsc.org For example, the reaction of a ketene with an N-tosyl (N-Ts) imine preferentially affords the cis-azetidinone, whereas using a more strongly electron-withdrawing N-triflyl (N-Tf) imine steers the reaction toward the trans-isomer. rsc.org
| Imine N-Substituent | Electronic Nature | Favored Diastereomer | Rationale |
|---|---|---|---|
| N-Tosyl (N-Ts) | Electron-withdrawing | cis | Slower ring closure allows for potential equilibration, but the system favors the kinetic cis product under many conditions. rsc.org |
| N-Triflyl (N-Tf) | Strongly Electron-withdrawing | trans | The potent electron-withdrawing nature accelerates the stereo-determining ring closure step, increasing stabilization in the transition state leading to the trans product. rsc.org |
Application of Chiral Auxiliaries
One of the most effective strategies for achieving high diastereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to bias the stereochemical outcome of the reaction. wikipedia.org The auxiliary creates a chiral environment, sterically hindering one face of the reacting molecule and forcing the incoming reactant to approach from the less hindered face. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. wikipedia.org
In azetidinone synthesis, chiral auxiliaries can be attached to either the imine or the ketene precursor.
Chiral Imines: Condensation of an aldehyde with a chiral amine or ammonia (B1221849) equivalent generates a chiral imine. For example, chiral amines such as 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) have been employed as auxiliaries in the synthesis of 3-benzyl-β-lactams. mdpi.com Similarly, (R)-t-butanesulfinamide serves as an effective chiral auxiliary for the preparation of chiral N-propargylsulfinamides, which can be cyclized to form chiral azetidin-3-ones with excellent diastereoselectivity. nih.gov
Chiral Ketenes: Ketenes can be generated from precursors bearing a chiral auxiliary. In one notable example, a ketene derived from the naturally occurring (+)-car-3-ene was reacted with N-(chrysen-6-yl)imines, resulting in a highly stereoselective cycloaddition to form trans-azetidinones. mdpi.com
The choice of auxiliary and its point of attachment are critical for directing the stereochemistry of the cycloaddition, often leading to the formation of a single diastereomer.
| Chiral Auxiliary | Substrate | Reaction Type | Observed Selectivity |
|---|---|---|---|
| (R)-t-Butanesulfinamide | Imine | Gold-Catalyzed Oxidative Cyclization | Excellent diastereoselectivities reported for the formation of chiral azetidin-3-ones. nih.gov |
| (+)-car-3-ene derivative | Ketene | Staudinger [2+2] Cycloaddition | High stereoselectivity observed in the synthesis of optically active N-(chrysen-6-yl)-azetidinones. mdpi.com |
| 1-Aminoindane | Imine | Staudinger [2+2] Cycloaddition | Used for the synthesis of enantiopure 3-benzyl-β-lactams. mdpi.com |
Beyond these classical approaches, novel methods continue to emerge. Enzymatic C–H amidation has been utilized to produce β-lactams in high yields and with excellent enantioselectivity. nih.gov Furthermore, advanced techniques using mechanically interlocked molecules, such as mdpi.comrotaxanes, have demonstrated that the mechanical bond can effectively control the conformation of the reactive thread, leading to high levels of stereocontrol in the cyclization process. researchgate.netacs.org These diverse strategies underscore the continuous innovation in the field, aimed at achieving precise control over the molecular architecture of azetidinones.
Chemical Reactivity and Transformations of 1 Diphenylmethyl 2 Methyl 3 Azetidone and Analogues
Reactions at the Azetidinone Carbonyl Center (C3)
The carbonyl group in β-lactams is more electrophilic than in standard amides due to the ring strain, which inhibits the delocalization of the nitrogen lone pair into the carbonyl. This enhanced electrophilicity makes the C3 carbon a prime target for nucleophilic attack. bhu.ac.in
The C3 carbonyl of 1-diphenylmethyl-2-methyl-3-azetidone readily undergoes nucleophilic addition with a variety of strong nucleophiles. Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles that attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. libretexts.orgmasterorganicchemistry.compressbooks.pub The reaction effectively adds an alkyl or aryl group to the C3 position, transforming the ketone into a more complex alcohol.
Similarly, hydride reagents are a source of nucleophilic hydride ions (H⁻) that reduce the carbonyl group. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the C3 ketone to a secondary alcohol. orgsyn.org The reaction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are also capable of reducing ketones.
| Reagent Type | Specific Reagent | Product at C3 | General Mechanism |
|---|---|---|---|
| Grignard Reagent | CH₃MgBr | Tertiary Alcohol (3-hydroxy-3-methyl...) | Nucleophilic attack by carbanion, followed by protonation. pressbooks.pubmasterorganicchemistry.com |
| Organolithium Compound | n-BuLi | Tertiary Alcohol (3-butyl-3-hydroxy...) | Nucleophilic addition of the carbanion to the carbonyl carbon. masterorganicchemistry.comwikipedia.org |
| Hydride Reagent | LiAlH₄ | Secondary Alcohol (3-hydroxy...) | Nucleophilic addition of hydride ion (H⁻), followed by protonation. libretexts.orgorgsyn.org |
The Wittig reaction provides a powerful method for converting ketones into alkenes. libretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile, attacking the C3 carbonyl carbon of the azetidinone. wikipedia.org The initial nucleophilic addition leads to a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. libretexts.orgmasterorganicchemistry.com The use of the Wittig reaction on this compound would result in the formation of a 3-alkylidene-azetidine, introducing an exocyclic double bond at the C3 position. The stereochemistry of the resulting alkene (E/Z isomerism) depends on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org
| Wittig Reagent | Structure | Product |
|---|---|---|
| Methylenetriphenylphosphorane | Ph₃P=CH₂ | 1-Diphenylmethyl-2-methyl-3-methyleneazetidine |
| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | 3-Ethylidene-1-diphenylmethyl-2-methylazetidine |
Reactivity at the Nitrogen Atom (N1)
The diphenylmethyl (benzhydryl) group is a bulky N-protecting group often used in β-lactam synthesis. Its removal is a key step in preparing N-unsubstituted azetidinones, which are important precursors for various antibiotics. thieme-connect.com A mild and efficient method for cleaving the N-benzhydryl group involves radical bromination. thieme-connect.comresearchgate.net Treatment of the N-benzhydryl azetidinone with N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation generates an N-benzhydrol intermediate. This intermediate is a stable hemiaminal that can be isolated and subsequently hydrolyzed with an acid, such as p-toluenesulfonic acid (p-TsOH), to yield the N-unsubstituted β-lactam and benzophenone. thieme-connect.com
Other N-protecting groups, such as the p-methoxyphenyl (PMP) or p-ethoxyphenyl (PEP) groups, are commonly removed under oxidative conditions using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This method involves the oxidation of the electron-rich aromatic ring. mdpi.com While the diphenylmethyl group is generally stable to these conditions, its removal highlights the diversity of deprotection strategies available in β-lactam chemistry.
| Reagents | Intermediate | Final Products | Reference |
|---|---|---|---|
| 1. NBS, Br₂ (cat.), light 2. p-TsOH, aq. acetone | N-benzhydrol azetidinone | N-unsubstituted azetidinone + Benzophenone | thieme-connect.comresearchgate.net |
The N-substituent plays a critical role in the chemical and biological properties of azetidinones. derpharmachemica.com For instance, N-sulfenylation has been shown to produce compounds with significant antimicrobial activity. nih.gov The electronic nature of the N-substituent directly impacts the reactivity of the β-lactam ring. Electron-withdrawing groups on the nitrogen atom increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to nucleophilic attack and ring-opening. Conversely, electron-donating groups can decrease this reactivity. The steric bulk of the N-substituent, such as the diphenylmethyl group, can also influence reactivity by sterically hindering the approach of nucleophiles to the carbonyl group or the nitrogen atom itself.
Ring-Opening Reactions of the Azetidinone Core
The significant ring strain in the four-membered azetidinone ring makes it susceptible to ring-opening reactions under various conditions. bhu.ac.inrsc.org This process is often driven by the release of strain energy. The cleavage typically occurs at the acyl-nitrogen bond (C2-N1 or C4-N1), as this bond is weakened by the strained ring system.
Nucleophilic attack at the C2 carbonyl in 2-azetidinones is a common trigger for ring-opening. bhu.ac.in
Base-catalyzed hydrolysis : Treatment with a base like hydroxide (B78521) leads to the cleavage of the acyl-nitrogen bond, yielding a β-amino acid upon workup. bhu.ac.in
Aminolysis : Reaction with amines results in the formation of β-amino amides. bhu.ac.in
Alcoholysis : In the presence of alcoholic hydrochloric acid, the ring opens to provide β-amino esters. bhu.ac.in
Reductive cleavage : Strong reducing agents like lithium aluminum hydride can reductively cleave the ring, yielding γ-amino alcohols. bhu.ac.in
These reactions underscore the inherent reactivity of the β-lactam core, which can be harnessed for the synthesis of various acyclic amino acid derivatives. bhu.ac.in The regioselectivity of ring-opening can be influenced by substituents on the ring and the reaction conditions employed. magtech.com.cn
| Reagent/Condition | Bond Cleaved | Product Type | Reference |
|---|---|---|---|
| Base (e.g., NaOH) | Acyl-Nitrogen | β-Amino acid | bhu.ac.in |
| Amine (R-NH₂) | Acyl-Nitrogen | β-Amino amide | bhu.ac.in |
| Alcohol/Acid (R-OH/HCl) | Acyl-Nitrogen | β-Amino ester | bhu.ac.in |
| LiAlH₄ | Acyl-Nitrogen | γ-Amino alcohol | bhu.ac.in |
Strain-Induced Ring Opening Mechanisms of Four-Membered Heterocycles
The considerable strain within the four-membered ring is a key determinant of the chemical behavior of azetidinones. rsc.org This intrinsic energy facilitates ring-opening reactions that might otherwise be energetically unfavorable. For 3-azetidinones activated with an electron-withdrawing group (EWG), a strain-induced retro-Claisen type ring opening can occur. researchgate.net This contrasts with the typical amide bond cleavage seen in 2-azetidinones.
A "build and release" strategy highlights the utility of ring strain. In this approach, a photochemical Norrish–Yang cyclization of α-aminoacetophenones can produce highly strained azetidinol (B8437883) intermediates. The subsequent ring opening is facilitated by the pre-installed strain energy. beilstein-journals.org Notably, the use of a benzhydryl (diphenylmethyl) protecting group on the nitrogen atom has been identified as crucial for orchestrating this photochemical cyclization and enabling the subsequent strain-releasing ring-opening step. beilstein-journals.org
Nucleophile-Mediated Ring Opening Processes
The azetidinone ring, particularly when activated, is susceptible to attack by various nucleophiles, leading to synthetically valuable acyclic products. The regioselectivity of the attack is governed by the substitution pattern on the ring, with both electronic and steric effects playing a significant role. magtech.com.cn Activation of the ring nitrogen, for instance by forming an azetidinium salt, enhances its susceptibility to nucleophilic attack. nih.govresearchgate.net
Studies on azetidinium ions show that nucleophilic ring-opening occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.govresearchgate.net For example, enantiopure azetidinium salts react with nitrogen (azide, benzylamine) and oxygen (acetate, alkoxides) nucleophiles, providing insights into the factors controlling the regioselectivity of the ring-opening process. researchgate.net
In a relevant example involving a 3-azetidinone analogue, photochemically generated 3-phenylazetidinols, protected with an N-benzhydryl group, undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This process underscores the role of the N-substituent in facilitating reactions on the 3-azetidinone system.
Table 1: Examples of Nucleophile-Mediated Ring Opening of Azetidinium Ions
| Azetidinium Substituent Pattern | Nucleophile | Predominant Site of Attack | Product Type |
| Unsubstituted at C4 | Azide, Acetate | C4 | γ-Substituted Propylamine |
| Methyl group at C4 | Azide, Acetate | C2 | Polysubstituted Linear Amine |
Data synthesized from studies on substituted azetidinium ions. researchgate.netresearchgate.net
Conversion to Acyclic Derivatives as Synthetic Tools (e.g., β-amino acids, amides)
The cleavage of the azetidinone ring provides a powerful route to various acyclic compounds, which are themselves valuable synthetic building blocks. While the hydrolysis of 2-azetidinones is a classic route to β-amino acids and their esters bhu.ac.in, the ring-opening of 3-azetidinones offers access to β-amino ketones and related derivatives. nih.govorganic-chemistry.org
The selective coupling of chiral 3-azetidinones with nitrogen and oxygen nucleophiles has been shown to produce a variety of amino acid derivatives. researchgate.net This transformation leverages the strain of the ring to construct complex acyclic structures from relatively simple heterocyclic precursors. The synthesis of β-amino alcohols can also be achieved from azetidine (B1206935) precursors, further expanding the synthetic utility of this ring system. mdpi.com
Functional Group Interconversions on the Azetidinone Ring and its Substituents
Beyond ring-opening reactions, the azetidinone scaffold allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives. The carbonyl group at the C3 position and the substituents at the N1 position are common sites for such modifications.
The compound 1-(diphenylmethyl)-3-azetidinone serves as a key precursor for various transformations. It can be converted to the stable crystalline 3-azetidinone hydrochloride via hydrogenolysis. researchgate.net This intermediate readily reacts to form 3-oxoazetidine-derived amides, urethanes, and ureas in good yields. researchgate.net
The C3 carbonyl group can also undergo olefination reactions. The Wittig reaction of 3-azetidinones with alkylidene(triphenyl)phosphoranes is a viable process, particularly for derivatives like the N-diphenylmethyl compound where the nitrogen atom maintains a pyramidal geometry. researchgate.net This allows for the conversion of the keto-group into an exocyclic double bond, a valuable functional handle for further synthesis.
Table 2: Functional Group Interconversions of 1-Diphenylmethyl-3-azetidinone Analogues
| Starting Material | Reagent(s) | Product Type |
| 1-(Diphenylmethyl)-3-azetidinone | 1. H₂, Pd/C, HCl | 3-Azetidinone hydrochloride |
| 3-Azetidinone hydrochloride | Benzoyl chloride | N-Benzoyl-3-azetidinone |
| 3-Azetidinone hydrochloride | Isocyanate | 3-Oxoazetidine-derived urea |
| 1-(Diphenylmethyl)-3-azetidinone | Ph₃P=CHR | 1-(Diphenylmethyl)-3-alkylideneazetidine |
Reactions based on described transformations for 3-azetidinone systems. researchgate.net
Rearrangement Reactions Involving the Azetidinone System
Rearrangement reactions provide pathways to alternative heterocyclic structures, often driven by photochemical energy or the influence of specific reagents. Azetidine ketones have been shown to undergo photochemical rearrangement, leading to ring expansion to form pyrroles. bhu.ac.in This process typically involves an intramolecular hydrogen shift to generate a biradical intermediate, which then undergoes ring closure and subsequent elimination.
In a different type of rearrangement, 2-aryl-3,3-dichloroazetidines, which can be synthesized from the corresponding 2-azetidinones, undergo a base-mediated ring contraction. researchgate.net This reaction proceeds through the intermediacy of a strained 2-azetine, ultimately yielding 2-aroylaziridines. While this example involves a 2-azetidinone derivative, it demonstrates the principle that rearrangement pathways leading to ring contraction are accessible within strained four-membered nitrogen heterocycles.
Structural Characterization and Conformational Analysis of Azetidinone Systems
Spectroscopic Methodologies for Structural Elucidation of the Azetidinone Ring
Spectroscopic methods are indispensable tools for determining the structure of azetidinone derivatives. Each technique offers unique insights into the molecular framework, and together they allow for an unambiguous characterization of the four-membered β-lactam ring and its substituents.
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. globalresearchonline.net The azetidinone ring possesses several characteristic vibrational modes, the most prominent of which is the carbonyl (C=O) stretching vibration. researchgate.net Due to the significant ring strain in the four-membered lactam, this C=O stretch typically appears at a higher frequency (1730–1790 cm⁻¹) compared to less strained amides (e.g., 1650-1700 cm⁻¹ in acyclic amides). nih.govrsc.org This high-frequency absorption is a hallmark of the β-lactam ring.
Other important vibrations include the C-N stretching mode and various bending modes of the ring itself. derpharmachemica.com The specific frequencies of these vibrations can be influenced by the nature and position of substituents on the azetidinone ring. mdpi.com For a compound like 1-Diphenylmethyl-2-methyl-3-azetidone, additional characteristic bands corresponding to the aromatic C-H stretches of the diphenylmethyl group and the aliphatic C-H stretches of the methyl group and the ring would also be expected.
Table 1: Typical Infrared Absorption Frequencies for Azetidinone Systems
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Carbonyl (β-Lactam) | C=O Stretch | 1730 - 1790 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Ring C-N | C-N Stretch | ~1380 | Medium |
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR for Connectivity)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of organic molecules. nist.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the azetidinone structure. nih.govnist.gov
In the ¹H NMR spectrum of a substituted azetidinone, the protons on the four-membered ring have characteristic chemical shifts. For instance, the protons at C4 (adjacent to the nitrogen) and C2 (in this case, bearing the methyl group) would resonate at specific frequencies, and their coupling constants (J-values) can help determine the relative stereochemistry (cis or trans) of the substituents. nist.gov The diphenylmethyl (benzhydryl) group would show a characteristic signal for its methine proton, along with complex multiplets for the aromatic protons.
¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. calpaclab.com The carbonyl carbon of the β-lactam ring is particularly diagnostic, typically appearing significantly downfield (in the range of 160-175 ppm). nih.gov The chemical shifts of the ring carbons (C2 and C4) are also characteristic and are influenced by the attached substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons unequivocally. nih.gov
Table 2: Expected NMR Chemical Shift Ranges for a Substituted Azetidinone
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Carbonyl Carbon | ¹³C | 160 - 175 | Downfield due to deshielding |
| Ring Carbons (C2, C4) | ¹³C | 40 - 70 | Dependent on substitution |
| Diphenylmethyl Methine (CH) | ¹H | ~5.0 - 6.0 | Singlet or doublet |
| Ring Protons (CH) | ¹H | 3.0 - 5.0 | Position and coupling constants reveal stereochemistry |
| Methyl Protons (CH₃) | ¹H | 1.0 - 2.0 | Typically a doublet coupled to C2-H |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. bhu.ac.in Furthermore, the fragmentation pattern observed upon ionization gives valuable clues about the molecule's structure. eurjchem.comnih.gov Azetidinones exhibit characteristic fragmentation pathways, which often involve the cleavage of the strained four-membered ring. nih.gov
Common fragmentation modes include the cleavage of the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds. For this compound, a prominent fragment would likely be the stable diphenylmethyl cation (m/z 167). The fragmentation pattern is highly dependent on the substitution pattern and the ionization method used. nih.gov Analysis of these fragments helps to confirm the presence of the key structural units within the molecule.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment Structure | Description | Expected m/z |
| [C₁₇H₁₇NO]⁺ | Molecular Ion (M⁺) | 251 |
| [C₁₃H₁₁]⁺ | Diphenylmethyl (benzhydryl) cation | 167 |
| [C₄H₆NO]⁺ | Fragment from ring cleavage | 84 |
X-ray Crystallographic Studies of Azetidinone Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Numerous studies on monocyclic azetidinones have shown that the four-membered ring is essentially planar. nist.govnih.gov However, minor puckering of the ring can occur, often with the nitrogen atom slightly out of the mean plane defined by the other three ring atoms, especially when steric factors from bulky substituents are at play. nih.gov
This technique is also the gold standard for unambiguously determining the relative and absolute stereochemistry of substituents on the ring. nist.gov For a molecule like this compound, an X-ray crystal structure would confirm the relative orientation (cis or trans) of the methyl group at C2 relative to other parts of the molecule. It would also provide precise bond lengths and angles, offering insight into the degree of ring strain.
Conformational Dynamics of the Four-Membered Azetidinone Ring
The four-membered azetidinone ring is conformationally constrained due to significant angle and torsional strain. Unlike larger rings, it does not have multiple low-energy chair or boat conformations. Instead, the ring exists in a relatively planar or slightly puckered state. The degree of this puckering is a balance between minimizing angle strain (favoring planarity) and alleviating torsional strain from eclipsing substituents (favoring puckering).
The substituents attached to the ring play a crucial role in determining the preferred conformation. Large substituents, such as the diphenylmethyl group at the N1 position, can influence the puckering of the ring to minimize steric interactions. Computational studies and experimental data from X-ray crystallography and NMR spectroscopy are used to analyze these subtle conformational preferences. mdpi.com
Stereochemical Analysis of Substituted Azetidinones
The synthesis of substituted azetidinones can lead to the formation of stereoisomers. nist.gov For a 2,3-disubstituted azetidinone, cis and trans diastereomers are possible. The stereochemical outcome of synthetic reactions, such as the Staudinger ketene-imine cycloaddition, is a critical aspect of their chemistry. mdpi.com
The determination of this stereochemistry is a key part of the structural characterization process. As mentioned, X-ray crystallography provides a definitive assignment. In the absence of single crystals, NMR spectroscopy is a powerful alternative. The magnitude of the proton-proton coupling constant (³J) between adjacent protons on the azetidinone ring is diagnostic: typically, the ³J(cis) value is larger than the ³J(trans) value. This allows for the assignment of the relative stereochemistry of the substituents on the ring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Azetidinone Ring Strain and Stability
The reactivity of azetidinones is largely influenced by the considerable ring strain of the four-membered ring, which is estimated to be around 25.4 kcal/mol. rsc.org This strain makes the amide bond within the β-lactam ring more susceptible to nucleophilic attack compared to a standard acyclic amide. globalresearchonline.net The increased electrophilicity of the carbonyl carbon is a direct consequence of this geometric constraint. globalresearchonline.net
Table 1: Calculated Strain Energies for Azetidinone Derivatives
| Compound | Method | Calculated Strain Energy (kcal/mol) |
| Azetidin-2-one | DFT | 25.4 |
| 1-Diphenylmethyl-2-methyl-3-azetidone | DFT | Data not available in search results |
| Penicillins | Various | ~28-30 |
Elucidation of Reaction Mechanisms via Advanced Computational Methods
Advanced computational methods have been instrumental in elucidating the mechanisms of reactions involving azetidinones. DFT calculations, for example, are frequently used to map the potential energy surfaces of reactions, identifying transition states, intermediates, and activation energies. nih.gov
One of the most studied reactions is the Staudinger cycloaddition, a primary method for synthesizing β-lactams. mdpi.com Computational analyses have provided a deeper understanding of the stereoselectivity of this reaction. mdpi.com These studies have shown that the reaction often proceeds through a stepwise mechanism, and the stereochemical outcome is determined by the relative energies of the transition states leading to cis and trans products. mdpi.comresearchgate.net The electronic and steric effects of the substituents on both the ketene (B1206846) and the imine play a crucial role in controlling this selectivity. mdpi.com
For transformations of this compound, computational studies can predict the most likely reaction pathways. For instance, in reactions involving ring-opening, theoretical models can determine whether the reaction proceeds via a concerted or stepwise mechanism and can identify the factors that favor one pathway over the other. These insights are invaluable for optimizing reaction conditions and designing new synthetic strategies.
Prediction of Spectroscopic Properties through Theoretical Modeling
Theoretical modeling provides a powerful means to predict and interpret the spectroscopic properties of molecules, including NMR and IR spectra. For this compound, these predictions can be compared with experimental data to confirm its structure and understand its electronic properties.
Infrared (IR) Spectroscopy: The carbonyl stretching frequency in the IR spectrum is a hallmark of the azetidinone ring. globalresearchonline.net Theoretical calculations can accurately predict this frequency, which is sensitive to the ring strain. globalresearchonline.net Strained β-lactams typically exhibit a C=O stretching absorption at a higher wavenumber (1735-1765 cm⁻¹) compared to unstrained amides. globalresearchonline.net Computational models can correlate the calculated bond lengths and vibrational frequencies with the observed IR spectra, providing a detailed picture of the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the protons and carbons in the molecule. frontiersin.org These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing the calculated NMR spectra with experimental data, it is possible to confirm the stereochemistry of the molecule and to study its conformational preferences in solution. frontiersin.org For example, the coupling constants between the protons on the azetidinone ring are related to the dihedral angles, which can be accurately calculated using theoretical methods.
Table 2: Predicted Spectroscopic Data for Azetidinone Derivatives
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |
| IR Spectroscopy | Carbonyl Stretching Frequency (C=O) | 1735-1765 cm⁻¹ (for strained rings) globalresearchonline.net |
| ¹H NMR Spectroscopy | Chemical Shift of C3-H | Varies with substituents |
| ¹H NMR Spectroscopy | Chemical Shift of C4-H | Varies with substituents |
| ¹³C NMR Spectroscopy | Chemical Shift of Carbonyl Carbon | ~160-175 ppm |
Molecular Modeling of Reactivity and Selectivity in Azetidinone Transformations
Molecular modeling techniques are extensively used to understand and predict the reactivity and selectivity of chemical reactions. For this compound, these models can provide insights into various transformations, such as nucleophilic substitution, cycloaddition reactions, and ring expansions.
Computational studies can be used to analyze the factors that control the stereoselectivity and regioselectivity of these reactions. mdpi.com For example, in nucleophilic attack on the carbonyl carbon, molecular modeling can be used to predict whether the nucleophile will approach from the more or less sterically hindered face of the molecule. This is achieved by calculating the energies of the different possible transition states.
Furthermore, these models can help in understanding the role of catalysts in these transformations. By modeling the interaction of the azetidinone with a catalyst, it is possible to elucidate the mechanism by which the catalyst enhances the reaction rate and controls the selectivity. These computational insights are crucial for the rational design of new catalysts and for the development of more efficient and selective synthetic methods. nih.gov
Applications in Advanced Organic Synthesis
As a Versatile Synthon for Complex Molecular Scaffolds
The inherent ring strain and the presence of multiple functionalizable sites make 1-Diphenylmethyl-2-methyl-3-azetidone and related structures powerful intermediates for creating diverse and complex molecular scaffolds. The diphenylmethyl group provides stability and steric influence during reactions, and it can be cleaved under specific conditions to reveal a secondary amine for further functionalization. lookchem.comthieme-connect.com
Building Block for Diverse Heterocycle Synthesis
Azetidin-3-ones serve as precursors for a variety of other heterocyclic systems through ring expansion, rearrangement, or ring-opening and re-cyclization strategies. For instance, photochemical rearrangements of azetidine (B1206935) ketones have been shown to yield larger ring systems like pyrroles. bhu.ac.in This transformation proceeds through an intermediate that allows for the expansion of the four-membered ring into a five-membered one. Although not specifically detailed for the 2-methyl derivative, the principle demonstrates the utility of the azetidinone core in generating different heterocyclic frameworks. The reactivity of the ketone at the C-3 position allows for various transformations that can initiate these synthetic cascades.
Precursor for Non-Natural Amino Acids and Peptidomimetics
The azetidine framework is a valuable scaffold for the synthesis of constrained or non-natural amino acids, which are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. researchgate.netnih.gov Azetidine carboxylic acids, derived from azetidinones, are important building blocks for these complex molecules. mdpi.com
The synthesis of peptidomimetics often involves solid-phase synthesis techniques, where the azetidinone-derived core can be incorporated into a growing peptide chain. biorxiv.orgnih.govresearchgate.net Ring-opening of the this compound scaffold can lead to β-amino ketones, which are direct precursors to synthetically valuable β-amino acids. These non-natural amino acids can be used to introduce conformational constraints into peptides, a key strategy in drug design.
Role in Chiral Synthesis and Asymmetric Transformations
The presence of a stereocenter at the C-2 position makes this compound a valuable chiral building block. This inherent chirality can be leveraged to control the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.
Research on the closely related 1-benzhydryl-2-methoxymethylazetidin-3-one has demonstrated the power of the C-2 substituent to direct stereoselective alkylations at the C-4 position. researchgate.net By converting the C-3 ketone to an imine, the resulting azaenolate can be alkylated with high diastereoselectivity. The bulky N-benzhydryl and C-2 methoxymethyl groups force the incoming electrophile to approach from the least hindered face, leading to a cis-arrangement between the C-2 and the new C-4 substituent. researchgate.net This principle is directly applicable to the 2-methyl analog, allowing for the controlled installation of a second stereocenter on the azetidine ring.
Furthermore, asymmetric synthesis of 2-substituted azetidin-3-ones can be achieved by using chiral auxiliaries like SAMP/RAMP hydrazones. nih.govresearchgate.net This method allows for the enantioselective introduction of a substituent at the C-2 position of an N-Boc-azetidin-3-one, which can then be further elaborated. These methods underscore the importance of the azetidin-3-one (B1332698) scaffold in building complex chiral molecules.
Table 1: Examples of Asymmetric Transformations on the Azetidin-3-one Scaffold This table is interactive. Click on the headers to sort.
| Precursor | Reaction Type | Key Reagents | Product Stereochemistry | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-Boc-azetidin-3-one SAMP-hydrazone | Asymmetric Alkylation | s-BuLi, Alkyl Halide | (S)-2-Alkyl-azetidin-3-one | Up to 85% ee |
Development of Catalytic Processes Involving Azetidinones
While much of the catalytic research has focused on azetidin-2-ones (β-lactams), catalytic transformations involving azetidin-3-ones are also being developed. Gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a flexible and practical route to chiral azetidin-3-ones. nih.gov This process involves the generation of a reactive α-oxogold carbene intermediate that undergoes an intramolecular N-H insertion to form the four-membered ring. nih.gov
Additionally, catalytic methods are employed in the functionalization of the azetidinone ring. For example, TEMPO-catalyzed reactions have been used for the N-sulfenylation of N-bromo-azetidinones, demonstrating the utility of radical catalysis in modifying the azetidinone scaffold. nih.govnih.gov While this specific example involves a β-lactam, it highlights the potential for applying modern catalytic methods to other isomers like this compound. Catalytic hydrogenation is another key process, often used for the reduction of the C-3 ketone or for the deprotection of certain N-substituents, further adding to the synthetic versatility of the molecule.
Synthesis of Intermediates for Advanced Materials Applications
The unique structural and chemical properties of azetidine derivatives make them potential intermediates in the synthesis of advanced materials. The rigid, strained ring system can be incorporated into larger polymer backbones or molecular architectures to impart specific conformational properties. Functionalized azetidines can serve as monomers in ring-opening polymerization or as building blocks for creating complex, three-dimensional structures with potential applications in materials science. While specific applications for this compound in this area are not extensively documented, the general utility of azetidines as versatile chemical building blocks suggests potential for their use in creating novel organic materials.
Future Research Perspectives in Azetidinone Chemistry
Development of Novel and Highly Efficient Synthetic Pathways
The classical Staudinger ketene-imine cycloaddition, discovered in 1907, has long been the most prevalent method for constructing the 2-azetidinone ring. researchgate.netmdpi.com However, conventional approaches often require long reaction times, harsh temperature conditions, and sometimes result in low yields. tandfonline.comresearchgate.net Future research is focused on overcoming these limitations through the development of more sophisticated and efficient synthetic strategies.
Key areas for future development include:
Catalytic Stereoselective Syntheses: While the Staudinger reaction can be diastereoselective, achieving high enantioselectivity often requires chiral auxiliaries or pre-functionalized starting materials. mdpi.com Future pathways will likely involve the use of novel chiral catalysts (metal-based or organocatalytic) to enable direct, highly enantioselective synthesis of substituted azetidinones. For a target like 1-Diphenylmethyl-2-methyl-3-azetidone, this would allow for precise control over the stereochemistry at the C2 position.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, adhering to the principles of atom and step economy. nih.gov Designing novel MCRs that assemble the azetidinone core from three or more readily available starting materials represents a significant opportunity to streamline synthesis and generate diverse libraries of derivatives.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control over traditional batch processing. uniroma1.it Applying flow chemistry to azetidinone synthesis, particularly for reactions that are exothermic or involve hazardous intermediates, could lead to safer, more efficient, and scalable production methods. uniroma1.it
Rhodium-Catalyzed Reactions: Recent studies have shown that rhodium catalysts can facilitate novel cascade reactions to produce functionalized β-lactams under mild conditions, starting from precursors like N-methyl nitrones. mdpi.com Further exploration of transition-metal catalysis could unlock new synthetic routes that are inaccessible through traditional methods.
| Method | Typical Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Conventional Staudinger Cycloaddition | Refluxing for 12–16 h, often at very low temperatures (−70 to −90°C) | Widely applicable, well-understood mechanism | Long reaction times, harsh conditions, often low yields (<70%) | tandfonline.comresearchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation for 30–45 min | Drastically reduced reaction times, often higher yields (81–96%) | Requires specialized equipment, scalability can be a challenge | derpharmachemica.commdpi.com |
| Sonication-Assisted Synthesis | Ultrasonic irradiation for 20–30 min | Very short reaction times, improved yields, energy efficient | Requires specialized equipment, potential for localized heating | tandfonline.comresearchgate.net |
| Catalyst-Driven Methods (e.g., Rhodium) | Mild conditions, low catalyst loading (e.g., 0.5 mol%) | High efficiency, potential for new bond formations, mild conditions | Catalyst cost and sensitivity, may require inert atmosphere | mdpi.com |
Exploration of Unconventional Reactivity Patterns
The reactivity of the 2-azetidinone ring is dominated by its ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain renders the amide bond within the β-lactam more susceptible to nucleophilic attack at the carbonyl carbon compared to an unstrained acyclic amide. globalresearchonline.net While this ring-opening reactivity is well-documented, future research is expected to uncover and harness more unconventional reactivity patterns.
Potential areas of exploration include:
Strain-Release Reactions: Beyond simple hydrolysis, the stored ring-strain energy can be exploited as a driving force for more complex transformations. Research into strain-release cycloadditions or rearrangements could allow the azetidinone ring to serve as a reactive intermediate for constructing larger, more complex heterocyclic systems. rsc.orgrsc.org
C–H Functionalization: Direct functionalization of the C-H bonds on the azetidinone ring, without requiring pre-installed activating groups, is a major goal of modern organic synthesis. Developing catalytic methods to selectively functionalize the C3 or C4 positions would provide a powerful tool for late-stage modification of the β-lactam core.
Photochemical Reactions: The application of photochemistry could reveal unique reactivity pathways. For example, aza Paternò–Büchi reactions or other photocycloadditions could be employed to synthesize azetidines and related structures under mild, light-driven conditions. rsc.org Investigating the photochemical behavior of compounds like this compound could lead to novel transformations.
Green Chemistry Approaches in Azetidinone Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. uniroma1.it Traditional syntheses of azetidinones often rely on toxic solvents and require significant energy input, making them prime candidates for green innovation. tandfonline.com
Future research will increasingly focus on integrating green chemistry principles into azetidinone synthesis:
Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a key green objective. Research into solvent-free reaction conditions, such as grinding or mechanochemistry, has shown promise. nih.gov Additionally, the use of greener solvents like water, ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is an active area of investigation. tandfonline.comunife.it
Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product are considered more "green." The development of catalytic and multicomponent reactions is central to improving the atom economy of azetidinone synthesis. nih.govuniroma1.it
| Green Chemistry Principle | Application in Azetidinone Synthesis | Reference |
|---|---|---|
| Prevention | Designing syntheses with fewer steps and less waste, such as one-pot reactions. | nih.gov |
| Atom Economy | Utilizing cycloaddition and multicomponent reactions where most atoms are incorporated into the product. | nih.gov |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents (e.g., benzene) with safer alternatives. | uniroma1.it |
| Design for Energy Efficiency | Employing microwave or ultrasonic energy instead of conventional heating to reduce reaction times and energy use. | tandfonline.comresearchgate.net |
| Use of Renewable Feedstocks | Developing routes from biomass-derived starting materials. | unife.it |
| Catalysis | Using catalytic (stoichiometric) reagents over stoichiometric ones to reduce waste and improve efficiency. | mdpi.com |
Computational Design of New Azetidinone Derivatives for Specific Synthetic Utilities
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby guiding the design of new molecules and synthetic pathways. ptfarm.pl For azetidinone chemistry, computational approaches can accelerate the discovery of derivatives with tailored properties for specific synthetic applications.
Future research directions in this area include:
Mechanism and Selectivity Prediction: Using computational methods like Density Functional Theory (DFT), researchers can model reaction pathways for azetidinone synthesis. This allows for the prediction of transition states, activation energies, and the stereochemical outcomes of reactions, which can guide the choice of reactants, catalysts, and conditions to achieve a desired isomer. mdpi.comnih.gov
Designing Novel Reagents: Computational screening can be used to design new azetidinone-based building blocks. By calculating properties such as frontier molecular orbital energies, electrostatic potential, and bond dissociation energies, scientists can design derivatives of this compound that are optimized for specific subsequent reactions, for instance, as chiral synthons or as precursors in cycloaddition reactions.
In Silico Screening: Before undertaking extensive laboratory work, large virtual libraries of azetidinone derivatives can be created and screened computationally for desired electronic or steric properties. This in silico approach can identify promising candidates for synthesis, saving significant time and resources. benthamdirect.com For example, derivatives could be designed to have specific strain energies, making them suitable for a planned strain-release diversification strategy.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 1-Diphenylmethyl-2-methyl-3-azetidone in academic research?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and functional groups. High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry (MS) ensures purity (>98%) and identifies impurities. Cross-referencing with databases like PubChem or Reaxys validates spectral data . For azetidine derivatives, attenuated total reflectance infrared (ATR-IR) spectroscopy is critical for detecting strained ring vibrations (e.g., azetidine ring at ~1,250 cm⁻¹) .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for handling azetidine derivatives, including:
- Use of nitrile gloves, lab coats, and fume hoods to mitigate exposure risks.
- Storage in airtight containers under inert gas (e.g., argon) to prevent ring-opening reactions.
- Immediate neutralization of spills with dilute acetic acid (for basic compounds) or sodium bicarbonate (for acidic byproducts).
Refer to Safety Data Sheets (SDS) for azetidine analogs, such as Azetidine-3-carboxylic acid (HY-Y0530), for emergency protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound across different studies?
- Methodological Answer : Conduct a systematic analysis of variables:
- Catalyst selection : Compare yields using palladium(II) acetate vs. chiral ligands (e.g., BINAP) in asymmetric synthesis.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for ring-closure efficiency.
- Temperature gradients : Use differential scanning calorimetry (DSC) to identify exothermic peaks indicative of side reactions.
Statistical tools like Design of Experiments (DoE) can isolate critical factors .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., nucleophilic attack at the azetidine β-carbon).
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for pharmacological testing.
- Machine learning : Train models on azetidine reaction datasets to predict regioselectivity in substitution reactions.
Tools like Gaussian 16 or ORCA are standard for quantum mechanical modeling .
Q. How can researchers optimize enantiomeric excess (ee) in the asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Screen Jacobsen’s thiourea catalysts or Sharpless epoxidation conditions for kinetic resolution.
- Additives : Test chiral ionic liquids (e.g., imidazolium salts) to stabilize transition states.
- Kinetic profiling : Use circular dichroism (CD) spectroscopy to monitor ee in real-time.
Recent studies show >90% ee with (R)-BINOL-derived phosphoric acids .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing discrepancies in biological activity data for this compound derivatives?
- Methodological Answer :
- Multivariate regression : Correlate structural descriptors (e.g., logP, steric bulk) with IC₅₀ values.
- Cluster analysis : Group derivatives by activity profiles (e.g., antimicrobial vs. anticancer) using hierarchical clustering.
- Bayesian inference : Quantify uncertainty in dose-response curves for low-sample-size datasets.
Software like R or Python’s SciPy suite enables robust statistical modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
